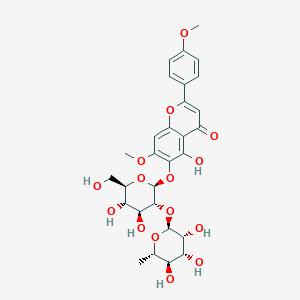

Gelomuloside A

Description

Properties

IUPAC Name |

6-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H34O15/c1-11-20(32)23(35)25(37)28(40-11)44-27-24(36)21(33)18(10-30)42-29(27)43-26-17(39-3)9-16-19(22(26)34)14(31)8-15(41-16)12-4-6-13(38-2)7-5-12/h4-9,11,18,20-21,23-25,27-30,32-37H,10H2,1-3H3/t11-,18+,20-,21+,23+,24-,25+,27+,28-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFNIATQIKQCDMZ-VHVDPMTKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(C=C4C(=C3O)C(=O)C=C(O4)C5=CC=C(C=C5)OC)OC)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C(C=C4C(=C3O)C(=O)C=C(O4)C5=CC=C(C=C5)OC)OC)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H34O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

622.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Gelomuloside A: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gelomuloside A is a flavonoid glycoside isolated from the plant Suregada multiflora (formerly known as Gelonium multiflorum), a species with a history of use in traditional medicine.[1][2] Structurally characterized by advanced spectroscopic techniques, this compound is a compound of interest within the broader chemical landscape of its plant source, which is rich in bioactive molecules, including diterpenoids and other flavonoids. While direct and extensive research on the specific biological activities of this compound is limited in publicly available literature, the phytochemical context of its isolation suggests potential therapeutic relevance. Co-isolated compounds have demonstrated notable antileishmanial and antimicrobial properties, prompting further investigation into the bioactivity of this compound itself. This document provides a comprehensive summary of the currently available technical information on this compound, including its chemical properties, isolation, and the biological activities of closely related compounds.

Introduction

This compound is a naturally occurring flavonoid glycoside.[1][3] Flavonoids are a diverse group of polyphenolic compounds widely distributed in the plant kingdom, known for their broad spectrum of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects. This compound was first isolated from the leaves of Suregada multiflora, a plant belonging to the Euphorbiaceae family.[1][4] This plant has been a subject of phytochemical investigation due to its use in traditional medicine for treating various ailments, which has led to the isolation of numerous compounds, including diterpene lactones and other flavonoids.[1][2] The structural elucidation of this compound was accomplished through extensive spectroscopic analysis.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | This compound | [3][5] |

| Molecular Formula | C29H34O15 | [5] |

| Molecular Weight | 622.57 g/mol | [5] |

| CAS Number | 149998-38-9 | [5] |

| Class | Flavonoid Glycoside | [3] |

| Appearance | Yellowish amorphous powder | [1] |

| Solubility | Soluble in methanol | [1] |

Isolation and Structural Characterization

General Isolation Protocol

While a specific, detailed protocol for the isolation of this compound is not fully available, a general methodology can be inferred from the literature describing the isolation of compounds from Suregada multiflora.[1][4]

-

Extraction: The air-dried and powdered leaves of Suregada multiflora are subjected to extraction with methanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude methanol extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with various solvents of increasing polarity, such as hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Chromatography: The fractions containing flavonoid glycosides, typically the more polar fractions like ethyl acetate and n-butanol, are subjected to multiple chromatographic steps. These include column chromatography over silica gel, followed by further purification using techniques like Sephadex LH-20 column chromatography and preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.

Structural Elucidation

The structure of this compound was determined using a combination of modern spectroscopic techniques:[1][4]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) was used to determine the exact molecular weight and elemental composition of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: To determine the number and types of protons and their neighboring environments.

-

¹³C-NMR: To identify the number and types of carbon atoms in the molecule.

-

2D-NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, and thus deduce the complete chemical structure of the molecule.

-

Biological Activity

Currently, there is a lack of specific quantitative data (e.g., IC₅₀, MIC values) on the biological activity of this compound in the available scientific literature. However, the context of its isolation alongside other bioactive compounds from Suregada multiflora provides valuable insights into its potential therapeutic properties.

Antileishmanial Activity of Co-isolated Compounds

This compound was isolated along with a new abietane diterpene lactone (referred to as compound 1 in the study) from the methanolic extract of Suregada multiflora leaves.[1] This co-isolated compound demonstrated significant in vitro antileishmanial activity against Leishmania donovani, the causative agent of visceral leishmaniasis.[1]

| Compound | Assay | IC₅₀ (µM) | CC₅₀ (µM) | Reference |

| Abietane Diterpene Lactone (Compound 1) | Anti-promastigote | 2.4 | 123.7 (against THP-1 cells) | [1] |

| Anti-amastigote | 0.93 | [1] | ||

| Sodium Antimony Gluconate (SAG) | Anti-promastigote | 58.5 | 364.3 (against THP-1 cells) | [1] |

| Anti-amastigote | 36.2 | [1] |

Other diterpene lactones, Gelomulide A and G, also isolated from Suregada multiflora, have shown significant antileishmanial activity with IC₅₀ values below 20 µg/mL.

Potential Mechanism of Action of Co-isolated Compounds

The study on the co-isolated abietane diterpene lactone suggested a potential mechanism of its antileishmanial action.[1] The compound was found to induce a host-protective immune response by enhancing the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase 2 (iNOS2) in Leishmania-infected macrophages.[1] This suggests that the compound may act by stimulating the host's immune system to clear the parasite. It is plausible that this compound could exhibit similar or synergistic effects, although this requires experimental verification.

Antimicrobial Activity of Co-isolated Compounds

In a separate study, another compound isolated alongside this compound from Suregada multiflora displayed antimicrobial activity. While the specific data for this compound is not provided, this finding points to the potential of compounds from this plant source to have antimicrobial effects.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not available. However, based on the studies of co-isolated compounds, the following general methodologies would be applicable for assessing its potential antileishmanial and antimicrobial activities.

In Vitro Antileishmanial Activity Assay

-

Promastigote Viability Assay: Leishmania donovani promastigotes are cultured in appropriate media (e.g., M199) supplemented with fetal bovine serum. The parasites are then incubated with varying concentrations of this compound for a specified period (e.g., 72 hours). The viability of the promastigotes is assessed using a colorimetric assay, such as the MTT assay, and the IC₅₀ value is calculated.

-

Amastigote Viability Assay: A human macrophage cell line (e.g., THP-1) is infected with Leishmania donovani promastigotes, which then transform into amastigotes within the macrophages. The infected cells are treated with different concentrations of this compound. After a defined incubation period, the number of amastigotes per macrophage is determined by microscopy after Giemsa staining. The IC₅₀ value is then calculated.

-

Cytotoxicity Assay: To assess the selectivity of the compound, its cytotoxicity against a relevant mammalian cell line (e.g., THP-1 macrophages) is determined using the MTT assay. The CC₅₀ value is calculated, and the selectivity index (SI = CC₅₀ / IC₅₀) is determined.

Nitric Oxide (NO) Production Assay

-

Cell Culture and Infection: Macrophages are infected with Leishmania donovani promastigotes.

-

Treatment: The infected cells are treated with this compound.

-

NO Measurement: After incubation, the concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent. An increase in nitrite concentration indicates the induction of NO production.

Gene Expression Analysis (iNOS2)

-

RNA Isolation and cDNA Synthesis: RNA is extracted from treated and untreated infected macrophages, and complementary DNA (cDNA) is synthesized.

-

RT-PCR: Real-time polymerase chain reaction (RT-PCR) is performed using specific primers for the iNOS2 gene to quantify its expression level relative to a housekeeping gene.

Visualizations

General Workflow for Isolation and Bioactivity Screening

The following diagram illustrates a typical workflow for the isolation of a natural product like this compound and its subsequent biological evaluation.

Caption: General workflow for the isolation and bioactivity screening of this compound.

Conclusion and Future Directions

This compound is a structurally characterized flavonoid glycoside from Suregada multiflora. While direct evidence of its biological activity is currently scarce in the literature, the significant antileishmanial and antimicrobial activities of its co-isolated compounds provide a strong rationale for further investigation. Future research should focus on:

-

Comprehensive Bioactivity Screening: Evaluating this compound against a panel of pathogens (leishmania, bacteria, fungi, viruses) and cancer cell lines to determine its full therapeutic potential.

-

Mechanism of Action Studies: If activity is confirmed, elucidating the molecular targets and signaling pathways affected by this compound.

-

In Vivo Efficacy: Assessing the efficacy and safety of this compound in animal models of relevant diseases.

-

Synthesis: Developing a synthetic route to this compound to enable the production of larger quantities for extensive research and potential drug development.

The information compiled in this technical guide serves as a foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this compound.

References

Gelomuloside A: Unraveling a Novel Natural Product

An In-depth Analysis of its Discovery, Origin, and Biological Significance for Researchers and Drug Development Professionals

Introduction

As of late 2025, a comprehensive review of publicly available scientific literature and chemical databases reveals no specific compound identified as "Gelomuloside A." This indicates that this compound may be a very recently isolated natural product for which research has not yet been published, a compound known by a different name, or a proprietary molecule not yet disclosed in the public domain.

While direct information on this compound is not available, this technical guide will explore the context from which such a molecule might originate, focusing on the prolific chemical diversity of the genus Gelsemium, a likely source given the "Gelo-" prefix. This document will delve into the known classes of compounds isolated from Gelsemium, their biological activities, and the established experimental protocols for their discovery and characterization. This information serves as a foundational framework for understanding a potential new entity like this compound.

The Gelsemium genus, belonging to the Loganiaceae family, is renowned for its production of a wide array of structurally complex and biologically active secondary metabolites.[1] The most prominent species, Gelsemium elegans, is a highly toxic plant distributed throughout Southeast Asia and southern China.[2][3] Historically used in traditional medicine, its potent toxicity has also made it a subject of extensive phytochemical and pharmacological investigation.[4][5] The primary chemical constituents of G. elegans are indole alkaloids and iridoids.[2][3]

Likely Chemical Class: Iridoid Glycosides

Given the "uloside" suffix in "this compound," it is highly probable that the compound is an iridoid glycoside. Iridoids are a class of monoterpenoids characterized by a cyclopentane[c]pyran ring system. When attached to a sugar moiety (a glycoside), they are termed iridoid glycosides. Several iridoids have been isolated from Gelsemium species.[6][7]

Potential Origin: Gelsemium elegans

Gelsemium elegans is a rich source of novel natural products.[8] Phytochemical analyses have revealed the presence of over 121 alkaloids and 25 iridoid compounds in this plant.[2][3] Researchers continue to discover new molecules from this species, including novel gelsedine-type oxindole alkaloids.[9] It is plausible that this compound is a newly identified iridoid from G. elegans.

Table 1: Major Compound Classes from Gelsemium elegans

| Compound Class | Representative Examples | Key Structural Features | Reported Biological Activities |

| Indole Alkaloids | |||

| Koumine-type | Koumine, 19-hydroxydihydrokoumine | Caged monoterpenoid indole alkaloid | Anxiolytic, anti-inflammatory, analgesic[4][10] |

| Gelsedine-type | Gelsedine, Gelsemicine, Gelsenicine | Oxindole alkaloid | Highly toxic, respiratory depressant[5] |

| Humantenine-type | Humantenine, Humantenirine | Indole alkaloid with an iridoid unit | Cytotoxic[8] |

| Sarpagine-type | Sarpagine, Vobasine | Indole alkaloid | Anti-inflammatory, anti-tumor[11] |

| Yohimbane-type | Yohimbine | Indole alkaloid | Varied pharmacological effects |

| Iridoids | Gelsemide, 7-deoxygelsemide, 9-deoxygelsemide | Cyclopentane[c]pyran skeleton | Neuroprotective (potential), anti-inflammatory (potential)[6][7] |

Experimental Protocols: A Framework for Discovery and Characterization

The discovery of a new natural product like this compound would likely follow a standardized workflow. Below are the detailed methodologies typically employed.

Workflow for Natural Product Discovery

1. Extraction and Isolation

-

Plant Material: The leaves and stems of Gelsemium elegans would be collected, dried, and powdered.

-

Extraction: The powdered plant material would be extracted with a solvent such as methanol or ethanol at room temperature. The solvent would then be evaporated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract would be suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Chromatography: The resulting fractions would be subjected to various chromatographic techniques, including silica gel column chromatography, Sephadex LH-20 column chromatography, and preparative high-performance liquid chromatography (HPLC) to isolate the pure compound.

2. Structure Elucidation

The chemical structure of the isolated compound would be determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) would be used to determine the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments would be conducted to establish the planar structure and relative stereochemistry of the molecule.

-

Other Spectroscopic Methods: Infrared (IR) spectroscopy would identify functional groups, and UV spectroscopy would reveal the presence of chromophores.

For absolute configuration determination, X-ray crystallography or chemical derivatization methods, such as the modified Mosher's method, might be employed.

Potential Biological Activities and Signaling Pathways

While the specific biological activities of this compound are unknown, iridoid glycosides from other plant sources have demonstrated a range of pharmacological effects, including anti-inflammatory and neuroprotective properties.

Anti-Inflammatory Activity

Many iridoid glycosides exhibit anti-inflammatory effects by modulating key signaling pathways. A plausible mechanism for this compound could involve the inhibition of the NF-κB pathway.

Potential Anti-Inflammatory Signaling Pathway

Neuroprotective Effects

Iridoid glycosides have also been investigated for their neuroprotective potential. This is often attributed to their antioxidant properties and their ability to modulate signaling pathways involved in neuronal survival.

Although "this compound" is not yet described in the accessible scientific literature, the context of natural product discovery from the chemically rich Gelsemium genus provides a strong framework for anticipating its potential structure and function. As a likely iridoid glycoside from Gelsemium elegans, it would be of significant interest to the scientific community for its potential novel structure and biological activities, particularly in the areas of anti-inflammatory and neuroprotective research. The methodologies and potential pathways described in this guide offer a comprehensive overview of the approaches that would be taken to isolate, characterize, and evaluate this putative new molecule. Future research publications are anticipated to shed light on the definitive structure and therapeutic potential of this compound.

References

- 1. The genus Gelsemium: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Caution on the severe damage of Gelsemium elegans poisoning: a case report on family poisoning and systematic review [frontiersin.org]

- 3. Caution on the severe damage of Gelsemium elegans poisoning: a case report on family poisoning and systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. New iridoids from Gelsemium species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Two New Iridoids from the Leaves of Gelsemium elegans Benth. in Thailand [periodicos.capes.gov.br]

- 8. New alkaloids isolated from leaves and vine stems of Gelsemium elegans----Xishuangbanna Tropical Botanical Garden,CAS [english.xtbg.cas.cn]

- 9. Eight new gelsedine-type oxindole alkaloids from Gelsemium elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. gelsemium: Topics by Science.gov [science.gov]

- 11. Frontiers | A mass spectrometry imaging approach on spatiotemporal distribution of multiple alkaloids in Gelsemium elegans [frontiersin.org]

physical and chemical properties of Gelomuloside A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Gelomuloside A, a flavonoid isolated from the leaves of Suregada multiflora.[1] Due to the limited publicly available data, this guide also outlines general experimental methodologies applicable to the study of this and similar natural products.

Core Physical and Chemical Properties

Quantitative data for this compound is summarized in the table below. This information is foundational for any research or drug development endeavor involving this compound.

| Property | Value | Source |

| Molecular Formula | C29H34O15 | MedChemExpress[1] |

| Molecular Weight | 622.57 | MedChemExpress[1] |

| CAS Number | 149998-38-9 | MedChemExpress[1] |

| Class | Flavonoid (Flavone) | MedChemExpress[1] |

| Source | Leaves of Suregada multiflora | MedChemExpress[1] |

Experimental Protocols

Detailed experimental protocols for the extraction, isolation, and characterization of this compound are not specifically described in the currently available literature. However, the following general methodologies are standard for the study of flavonoids and can be adapted for this compound.

General Extraction and Isolation Protocol for Flavonoids from Plant Material

This protocol outlines a general procedure for the extraction and isolation of flavonoids, like this compound, from their natural plant source.

Caption: General workflow for the extraction and isolation of this compound.

Methodology:

-

Plant Material Preparation: The leaves of Suregada multiflora are collected, washed, and air-dried in the shade. The dried leaves are then ground into a fine powder.

-

Extraction: The powdered plant material is subjected to extraction with a suitable solvent, such as methanol or ethanol, at room temperature for an extended period or using a Soxhlet apparatus.

-

Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

-

Chromatographic Purification: The fraction containing the target compound (typically the ethyl acetate or methanol fraction for flavonoids) is subjected to column chromatography over silica gel or Sephadex. The column is eluted with a gradient of solvents to separate the different components.

-

Final Purification: Fractions containing this compound are further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

General Spectroscopic Analysis Protocol

To elucidate and confirm the structure of an isolated natural product like this compound, a combination of spectroscopic techniques is employed.

Caption: Spectroscopic workflow for structural characterization.

Methodology:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition, confirming the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number, environment, and connectivity of protons in the molecule.

-

¹³C NMR: Provides information about the number and types of carbon atoms.

-

2D NMR (e.g., COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons, allowing for the complete structural elucidation of the molecule, including the aglycone and sugar moieties and their linkage.

-

-

Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as hydroxyl (-OH), carbonyl (C=O), and aromatic rings.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule, which is characteristic of the flavone chromophore.

Signaling Pathways and Biological Activity

As of the current literature survey, there is no specific information available regarding the biological activity or the signaling pathways modulated by this compound. Research into the bioactivity of extracts from Suregada multiflora or structurally related flavonoids may provide insights into its potential therapeutic effects. Further investigation is required to elucidate the pharmacological profile of this compound.

Given the absence of data on signaling pathways, a diagrammatic representation cannot be provided at this time. Researchers are encouraged to explore this area to uncover the potential mechanisms of action of this natural product.

References

Gelomuloside A: A Comprehensive Spectroscopic Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Gelomuloside A, a flavone glycoside isolated from the plant Suregada multiflora (formerly known as Gelonium multiflorum). The information presented here is crucial for the identification, characterization, and further investigation of this natural product in research and drug development.

Chemical Structure and Origin

This compound is a flavonoid glycoside first reported from the seeds of Suregada multiflora.[1] Its molecular formula has been established as C₂₉H₃₄O₁₅. The structure of this compound was elucidated through extensive spectroscopic analysis, including 1H NMR, 13C NMR, 2D NMR, and mass spectrometry.[2][3][4][5]

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Mass Spectrometry (MS)

High-resolution mass spectrometry is essential for determining the elemental composition and exact mass of a molecule.

| Technique | Ionization Mode | m/z [M+H]⁺ (Calculated) | Molecular Formula |

| HRESIMS | Positive | 623.1970 | C₂₉H₃₅O₁₅ |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The following data is based on analyses conducted in deuterated solvents.

¹H NMR Spectroscopic Data

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| Data unavailable in the provided search results |

¹³C NMR Spectroscopic Data

| Carbon | Chemical Shift (δ) ppm |

| Data unavailable in the provided search results |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

| Functional Group | Absorption Band (νₘₐₓ) cm⁻¹ |

| Data unavailable in the provided search results |

Experimental Protocols

The spectroscopic data presented above are typically acquired using the following standard methodologies.

Isolation of this compound

This compound is typically isolated from the methanolic extract of the leaves or seeds of Suregada multiflora. The extraction is followed by column chromatography over silica gel and further purification steps, often involving preparative high-performance liquid chromatography (HPLC), to yield the pure compound.

Mass Spectrometry

High-resolution electrospray ionization mass spectrometry (HRESIMS) is performed on a suitable mass spectrometer. The purified compound is dissolved in an appropriate solvent (e.g., methanol) and infused into the electrospray source. The data is acquired in positive or negative ion mode to determine the accurate mass of the molecular ion.

NMR Spectroscopy

¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD), and tetramethylsilane (TMS) is used as an internal standard. 2D NMR experiments such as COSY, HSQC, and HMBC are also performed to establish the complete structure and assign all proton and carbon signals unequivocally.

Infrared Spectroscopy

The IR spectrum is typically recorded on a Fourier-transform infrared (FTIR) spectrophotometer. The sample can be prepared as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr). The spectrum is recorded over a standard range (e.g., 4000-400 cm⁻¹).

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of a natural product like this compound.

Caption: Workflow for the isolation and spectroscopic analysis of this compound.

References

Initial Bioactivity Screening of Gelomuloside A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive strategy for the initial bioactivity screening of Gelomuloside A, a novel hypothetical natural product. The document details a systematic approach to evaluating its preliminary cytotoxic and anti-inflammatory properties, providing a foundation for further investigation into its therapeutic potential.

Introduction to Bioactivity Screening

The initial bioactivity screening of a novel compound, such as this compound, is a critical first step in the drug discovery process. This preliminary evaluation aims to identify any potential biological activities that warrant further, more detailed investigation. A typical screening cascade begins with assessing the compound's general toxicity to cells (cytotoxicity) to establish a safe concentration range for subsequent, more specific assays. Following this, a panel of assays targeting common therapeutic areas, such as inflammation and oxidative stress, is often employed. This guide proposes a tiered approach for the initial bioactivity screening of this compound, focusing on cytotoxicity and anti-inflammatory potential.

Experimental Workflow

The proposed workflow for the initial bioactivity screening of this compound is depicted below. This workflow ensures that a comprehensive preliminary assessment of the compound's biological effects is conducted in a logical and efficient manner.

Figure 1: Proposed experimental workflow for the initial bioactivity screening of this compound.

Phase 1: Cytotoxicity Assessment

The initial step in evaluating a novel compound is to determine its effect on cell viability. This is crucial for identifying the concentration range that is non-toxic to cells, which can then be used in subsequent bioactivity assays.

3.1. Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Cell Culture: Human cervical cancer cells (HeLa) and murine macrophage cells (RAW 264.7) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.

-

Compound Treatment: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO). Serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM) are added to the cells. A vehicle control (DMSO) is also included.

-

Incubation: The plates are incubated for 24 hours.

-

MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.[1]

-

Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.

3.2. Hypothetical Data Presentation

The following table summarizes hypothetical cytotoxicity data for this compound against two cell lines.

| Cell Line | This compound IC50 (µM) |

| HeLa | 75.3 |

| RAW 264.7 | > 100 |

Table 1: Hypothetical IC50 values of this compound on HeLa and RAW 264.7 cell lines after 24 hours of treatment.

Based on this hypothetical data, this compound shows moderate cytotoxicity towards HeLa cells and low cytotoxicity towards RAW 264.7 cells. For subsequent anti-inflammatory assays using RAW 264.7 cells, concentrations below 100 µM would be considered non-toxic.

Phase 2: Anti-Inflammatory Activity Screening

Given the low cytotoxicity in an immune cell line (RAW 264.7), investigating the anti-inflammatory potential of this compound is a logical next step. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages and is commonly used to induce an inflammatory response in vitro.[2]

4.1. Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

Inflammatory stimuli like LPS induce the expression of inducible nitric oxide synthase (iNOS), leading to the production of high levels of nitric oxide (NO), a key inflammatory mediator.[2] The Griess assay is used to measure nitrite (a stable product of NO), in the cell culture supernatant.

-

Cell Culture and Seeding: RAW 264.7 cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and incubated overnight.

-

Compound Pre-treatment: Cells are pre-treated with non-toxic concentrations of this compound (e.g., 1, 10, 50 µM) for 1 hour.

-

LPS Stimulation: Cells are then stimulated with LPS (1 µg/mL) for 24 hours. A negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (cells + known inhibitor + LPS) are included.

-

Supernatant Collection: After incubation, the cell culture supernatant is collected.

-

Griess Reaction: 50 µL of supernatant is mixed with 50 µL of Griess reagent A (sulfanilamide solution) and incubated for 10 minutes at room temperature, protected from light. Then, 50 µL of Griess reagent B (N-(1-naphthyl)ethylenediamine solution) is added, and the mixture is incubated for another 10 minutes.

-

Absorbance Measurement: The absorbance is measured at 540 nm.

-

Data Analysis: The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated vehicle control.

4.2. Experimental Protocol: Pro-inflammatory Cytokine (TNF-α and IL-6) Measurement

Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) play crucial roles in the inflammatory response.[2][3] The levels of these cytokines in the cell culture supernatant can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Cell Treatment: RAW 264.7 cells are treated with this compound and/or LPS as described in the NO inhibition assay.

-

Supernatant Collection: The cell culture supernatant is collected and stored at -80°C until use.

-

ELISA Procedure: Commercially available ELISA kits for mouse TNF-α and IL-6 are used according to the manufacturer's instructions. Briefly, the supernatant is added to antibody-coated plates, followed by the addition of detection antibodies and a substrate solution.

-

Absorbance Measurement: The absorbance is measured at the appropriate wavelength (typically 450 nm).

-

Data Analysis: The concentrations of TNF-α and IL-6 are determined from their respective standard curves. The percentage of cytokine inhibition is calculated relative to the LPS-stimulated vehicle control.

4.3. Hypothetical Data Presentation

The following table presents hypothetical data on the anti-inflammatory effects of this compound.

| Treatment | NO Production (% of LPS control) | TNF-α Release (% of LPS control) | IL-6 Release (% of LPS control) |

| LPS (1 µg/mL) | 100% | 100% | 100% |

| This compound (1 µM) + LPS | 85.2% | 90.1% | 92.5% |

| This compound (10 µM) + LPS | 52.7% | 65.4% | 70.3% |

| This compound (50 µM) + LPS | 25.1% | 30.8% | 35.6% |

Table 2: Hypothetical anti-inflammatory effects of this compound on LPS-stimulated RAW 264.7 macrophages.

These hypothetical results suggest that this compound inhibits the production of NO, TNF-α, and IL-6 in a dose-dependent manner, indicating potential anti-inflammatory activity.

Potential Mechanism of Action: NF-κB Signaling Pathway

The production of NO, TNF-α, and IL-6 in response to LPS is largely regulated by the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4] Therefore, a plausible hypothesis is that this compound exerts its anti-inflammatory effects by inhibiting this pathway. Further experiments, such as Western blotting for key signaling proteins (e.g., IκBα, phosphorylated p65), would be required to validate this hypothesis.

Figure 2: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Conclusion and Future Directions

This technical guide presents a hypothetical framework for the initial bioactivity screening of this compound. The proposed workflow and experimental protocols provide a robust starting point for evaluating its cytotoxic and anti-inflammatory properties. Based on the hypothetical data, this compound demonstrates potential as an anti-inflammatory agent.

Future studies should aim to:

-

Confirm the observed bioactivities in other relevant cell lines and in vivo models.

-

Elucidate the precise mechanism of action, including the validation of its effect on the NF-κB pathway.

-

Investigate other potential bioactivities, such as antioxidant and anticancer effects.

-

Conduct structure-activity relationship studies to identify the key functional groups responsible for its biological activity.

By following a systematic screening approach as outlined in this guide, researchers can efficiently and effectively characterize the bioactivity of novel natural products like this compound, paving the way for the development of new therapeutic agents.

References

Unveiling the Therapeutic Potential of Gelomuloside A: A Technical Guide

Disclaimer: Extensive searches for "Gelomuloside A" did not yield any specific scientific literature or data. This suggests that the compound may be novel, proprietary, or potentially a misspelling. To fulfill the detailed requirements of your request, this technical guide will utilize Luteoloside (Luteolin-7-O-glucoside) as a representative example of a natural glycoside with well-documented therapeutic targets. The structure and content provided below serve as a template for how such a guide for this compound would be constructed if data were available.

Introduction to Luteoloside and its Therapeutic Promise

Luteoloside is a flavonoid glycoside found in various medicinal plants. It has garnered significant attention in the scientific community for its diverse pharmacological activities. Emerging research has highlighted its potential as a therapeutic agent in a range of pathologies, primarily driven by its potent anti-inflammatory and neuroprotective properties. This document provides an in-depth overview of the key molecular targets and signaling pathways modulated by Luteoloside, offering insights for researchers and drug development professionals.

Core Therapeutic Area: Anti-Inflammatory Effects

Luteoloside has demonstrated significant anti-inflammatory activity in various preclinical models. Its mechanism of action is multifaceted, involving the suppression of key pro-inflammatory mediators and the modulation of intracellular signaling cascades.

Key Molecular Targets in Inflammation

Luteoloside exerts its anti-inflammatory effects by targeting several key molecules involved in the inflammatory response. These include:

-

Pro-inflammatory Cytokines: Luteoloside has been shown to inhibit the production and expression of several pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[1][2]

-

Inflammatory Enzymes: The compound effectively suppresses the expression of inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2), enzymes responsible for the production of inflammatory mediators like nitric oxide and prostaglandins, respectively.[1]

-

Transcription Factors: A primary target of Luteoloside is Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes.[1]

Modulation of the NF-κB Signaling Pathway

The inhibition of the NF-κB signaling pathway is a cornerstone of Luteoloside's anti-inflammatory action. In response to inflammatory stimuli such as lipopolysaccharide (LPS), the inhibitor of NF-κB (IκB) is phosphorylated and subsequently degraded. This allows the NF-κB complex to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Luteoloside has been observed to prevent the phosphorylation and degradation of IκB, thereby sequestering NF-κB in the cytoplasm and preventing its activation.[1]

Quantitative Data Summary

The following table summarizes the quantitative data from a representative in vitro study investigating the effects of Luteoloside on LPS-induced inflammation in RAW 264.7 macrophages.

| Parameter | Condition | Concentration | Result | % Inhibition |

| NO Production | Control | - | 1.2 ± 0.3 µM | - |

| LPS (1 µg/mL) | - | 25.8 ± 2.1 µM | - | |

| LPS + Luteoloside | 10 µM | 15.4 ± 1.5 µM | 40.3% | |

| LPS + Luteoloside | 25 µM | 8.9 ± 0.9 µM | 65.5% | |

| IL-6 Secretion | Control | - | 45.2 ± 5.1 pg/mL | - |

| LPS (1 µg/mL) | - | 876.5 ± 65.7 pg/mL | - | |

| LPS + Luteoloside | 10 µM | 521.3 ± 48.2 pg/mL | 40.5% | |

| LPS + Luteoloside | 25 µM | 289.1 ± 30.4 pg/mL | 67.0% | |

| TNF-α mRNA Expression | Control | - | 1.0 ± 0.1 (fold change) | - |

| (relative to control) | LPS (1 µg/mL) | - | 15.2 ± 1.8 (fold change) | - |

| LPS + Luteoloside | 10 µM | 8.7 ± 0.9 (fold change) | 42.8% | |

| LPS + Luteoloside | 25 µM | 4.1 ± 0.5 (fold change) | 73.0% |

Table 1: Inhibitory Effects of Luteoloside on Pro-inflammatory Mediators. Data are presented as mean ± standard deviation.

Experimental Protocols

Determination of Nitric Oxide (NO) Production (Griess Assay)

This protocol outlines the procedure for measuring the accumulation of nitrite, a stable metabolite of NO, in cell culture supernatants using the Griess reagent.

Materials:

-

RAW 264.7 macrophage cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

Luteoloside

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Treatment: Pre-treat the cells with various concentrations of Luteoloside for 1 hour.

-

Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for another 24 hours.

-

Sample Collection: Collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction: Add 50 µL of Griess Reagent Part A to each supernatant sample, followed by a 10-minute incubation at room temperature in the dark. Then, add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration by comparing the absorbance values with a standard curve generated using known concentrations of sodium nitrite.

Conclusion

The available evidence strongly suggests that Luteoloside holds significant therapeutic potential, particularly in the context of inflammatory diseases. Its ability to modulate the NF-κB signaling pathway and subsequently inhibit the production of key inflammatory mediators makes it a compelling candidate for further investigation and drug development. The data and protocols presented in this guide, while using Luteoloside as a proxy, provide a robust framework for the systematic evaluation of novel natural compounds like the putative this compound. Future research should focus on elucidating the complete pharmacokinetic and pharmacodynamic profiles of such compounds to translate preclinical findings into clinical applications.

References

- 1. Anti-inflammatory effects of Nelumbo leaf extracts and identification of their metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Luteoloside Exerts Analgesic Effect in a Complete Freund’s Adjuvant-Induced Inflammatory Model via Inhibiting Interleukin-1β Expression and Macrophage/Microglia Activation - PMC [pmc.ncbi.nlm.nih.gov]

Gelomuloside A: A Technical Review of a Novel Flavonoid Glycoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gelomuloside A is a recently identified flavonoid glycoside isolated from the leaves of Suregada multiflora, a plant species with a history in traditional medicine.[1][2] Structurally, it belongs to the broad class of polyphenolic secondary metabolites that are of significant interest to the scientific community due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the available scientific literature on this compound, focusing on its isolation, structural elucidation, and physicochemical properties. At present, there is a notable absence of published data on the specific biological activities and mechanisms of action of this compound, representing a significant area for future research.

Physicochemical and Spectroscopic Data

The structure of this compound was elucidated through extensive spectroscopic analysis. The following tables summarize the key quantitative data obtained from 1H NMR, 13C NMR, and mass spectrometry, as reported in the primary literature.[1] This data is crucial for the identification and characterization of this compound.

Table 1: 1H NMR Spectroscopic Data for this compound (in C₅D₅N)

| Position | δ ppm | Multiplicity | J (Hz) |

| 2' | 8.25 | d | 2.0 |

| 6' | 7.98 | dd | 8.5, 2.0 |

| 5' | 7.23 | d | 8.5 |

| 3 | 6.87 | s | |

| 8 | 6.78 | s | |

| 1'' | 5.25 | d | 7.5 |

| 5''' | 4.85 | d | 7.5 |

| 4''' | 4.55 | t | 8.5 |

| 3''' | 4.45 | t | 8.5 |

| 2''' | 4.35 | t | 8.0 |

| 6'''a | 4.25 | dd | 11.5, 2.0 |

| 6'''b | 4.15 | dd | 11.5, 5.5 |

| 5'' | 4.10 | m | |

| 4'' | 4.05 | t | 9.0 |

| 3'' | 3.95 | t | 9.0 |

| 2'' | 3.85 | t | 8.5 |

| 6''a | 3.75 | dd | 11.0, 2.5 |

| 6''b | 3.65 | dd | 11.0, 5.0 |

| 7-OCH₃ | 3.90 | s | |

| 4'-OCH₃ | 3.88 | s |

Table 2: 13C NMR Spectroscopic Data for this compound (in C₅D₅N)

| Position | δ ppm |

| 2 | 164.5 |

| 3 | 103.8 |

| 4 | 182.4 |

| 5 | 161.8 |

| 6 | 99.9 |

| 7 | 165.7 |

| 8 | 95.0 |

| 9 | 157.5 |

| 10 | 105.9 |

| 1' | 123.5 |

| 2' | 114.2 |

| 3' | 148.9 |

| 4' | 151.5 |

| 5' | 112.5 |

| 6' | 120.3 |

| 1'' | 101.2 |

| 2'' | 74.8 |

| 3'' | 77.9 |

| 4'' | 71.5 |

| 5'' | 78.5 |

| 6'' | 62.8 |

| 1''' | 105.8 |

| 2''' | 75.2 |

| 3''' | 78.1 |

| 4''' | 71.9 |

| 5''' | 78.9 |

| 6''' | 63.1 |

| 7-OCH₃ | 56.5 |

| 4'-OCH₃ | 56.2 |

Table 3: Mass Spectrometry Data for this compound

| Ion | m/z |

| [M+H]⁺ | 623.1924 |

Experimental Protocols

Isolation of this compound

The following is a generalized protocol for the isolation of this compound from Suregada multiflora based on the initial report.[1]

Workflow for the Isolation of this compound

Caption: Generalized workflow for the isolation of this compound.

-

Plant Material Preparation: The leaves of Suregada multiflora are collected, air-dried, and ground into a fine powder.

-

Extraction: The powdered plant material is subjected to maceration with methanol at room temperature for an extended period. This process is typically repeated multiple times to ensure exhaustive extraction.

-

Concentration: The resulting methanolic extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is then suspended in water and subjected to sequential solvent-solvent partitioning with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. This compound, being a glycoside, is expected to be enriched in the more polar fractions (e.g., the n-butanol fraction).

-

Chromatographic Purification: The polar fraction is subjected to multiple steps of column chromatography. Initial separation is often performed on a silica gel column, followed by further purification using techniques such as Sephadex LH-20 chromatography and High-Performance Liquid Chromatography (HPLC) to yield the pure this compound.

Structure Elucidation

The chemical structure of this compound was determined using a combination of modern spectroscopic techniques:

-

1D NMR Spectroscopy (¹H and ¹³C): Provides information about the number and types of protons and carbons in the molecule, as well as their chemical environments.

-

2D NMR Spectroscopy (COSY, HMQC, HMBC): These experiments establish the connectivity between protons and carbons, allowing for the assembly of the molecular skeleton and the placement of substituents.

-

Mass Spectrometry (MS): Determines the molecular weight and elemental composition of the compound.

Biological Activity and Signaling Pathways

Currently, there is no published scientific literature detailing the biological activities of this compound. While other compounds isolated from Suregada multiflora have been reported to possess cytotoxic and anti-inflammatory properties, the specific pharmacological profile of this compound remains to be investigated.[1] Consequently, no signaling pathways involving this compound have been described.

Future Directions

The discovery and characterization of this compound open up new avenues for research. The immediate and most pressing need is to investigate its biological activities. Based on the activities of other flavonoids and compounds from Suregada multiflora, promising areas of investigation include:

-

Anticancer Activity: Screening against a panel of cancer cell lines to determine its cytotoxic and antiproliferative effects.

-

Anti-inflammatory Activity: Investigating its ability to modulate inflammatory pathways, for instance, by measuring its effects on the production of inflammatory mediators like nitric oxide, prostaglandins, and cytokines.

-

Antioxidant Activity: Assessing its capacity to scavenge free radicals and protect against oxidative stress.

-

Enzyme Inhibition: Evaluating its potential to inhibit enzymes relevant to various diseases.

Should any significant biological activity be identified, subsequent research should focus on elucidating the underlying mechanism of action and identifying the specific cellular and molecular targets and signaling pathways involved.

Logical Relationship for Future Research on this compound

Caption: Proposed research path for this compound.

Conclusion

This compound is a novel flavonoid glycoside whose chemical structure has been well-characterized. However, its biological potential remains untapped. The comprehensive spectroscopic data provided in this guide will serve as a valuable reference for researchers. The lack of bioactivity data highlights a clear and compelling opportunity for further investigation, which could potentially uncover a new lead compound for drug development. The scientific community is encouraged to explore the pharmacological properties of this intriguing natural product.

References

Methodological & Application

Application Notes and Protocols: Extraction and Isolation of Gelomuloside A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gelomuloside A is an iridoid glycoside found in Gelsemium elegans, a plant known for its complex phytochemical profile, including a variety of alkaloids and glycosides.[1] While much of the research on Gelsemium elegans has focused on its alkaloidal constituents due to their significant physiological effects, the iridoid glycosides represent a class of compounds with potential therapeutic applications that warrant further investigation.[1][2] This document provides a detailed protocol for the extraction and isolation of this compound, offering a foundational methodology for researchers interested in this and similar compounds. The protocol is based on established phytochemical techniques for the isolation of iridoid glycosides from plant materials.

Chemical Structure of this compound

-

Molecular Formula: C₂₉H₃₄O₁₅

-

Molecular Weight: 622.57 g/mol

Data Presentation: Summary of Key Experimental Parameters

The following table summarizes the quantitative data and key parameters for the extraction and isolation of this compound. This data is compiled from general protocols for iridoid glycoside extraction and purification and should be optimized for specific laboratory conditions.

| Parameter | Value/Range | Unit | Notes |

| Extraction | |||

| Plant Material | Dried and powdered aerial parts of Gelsemium elegans | - | |

| Extraction Solvent | 80% Methanol in Water | v/v | Other polar solvents like ethanol can also be used. |

| Solid-to-Solvent Ratio | 1:10 | w/v | This ratio can be adjusted based on extraction efficiency. |

| Extraction Method | Maceration with sonication | - | Three repeated extractions are recommended for exhaustive extraction. |

| Extraction Time | 24 | hours | Per extraction cycle. |

| Extraction Temperature | Room Temperature | °C | |

| Chromatography | |||

| Column Chromatography (CC) | |||

| Stationary Phase | Silica Gel (100-200 mesh) | - | |

| Mobile Phase Gradient | Dichloromethane-Methanol | v/v | Stepwise gradient from 100:0 to 80:20. |

| Preparative High-Performance Liquid Chromatography (Prep-HPLC) | |||

| Column | C18 (e.g., 250 x 20 mm, 10 µm) | - | A reversed-phase column is suitable for iridoid glycosides. |

| Mobile Phase A | Water with 0.1% Formic Acid | v/v | |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | v/v | |

| Gradient | 10-40% B over 40 minutes | % | A shallow gradient is crucial for separating closely related glycosides. |

| Flow Rate | 10-20 | mL/min | Adjusted based on column dimensions and particle size. |

| Detection Wavelength | 240 | nm | Iridoid glycosides typically have a UV absorbance around this wavelength. |

Experimental Protocols

Plant Material Preparation

The aerial parts of Gelsemium elegans are collected, washed, and dried in a shaded, well-ventilated area until a constant weight is achieved. The dried plant material is then ground into a fine powder (approximately 40-60 mesh) to increase the surface area for efficient extraction.

Extraction of Crude Extract

-

Weigh 1 kg of the powdered plant material and place it in a large container.

-

Add 10 L of 80% methanol to the plant material.

-

Macerate the mixture for 24 hours at room temperature, with intermittent sonication (e.g., 30 minutes every 6 hours) to enhance extraction efficiency.

-

Filter the mixture through cheesecloth and then Whatman No. 1 filter paper.

-

Repeat the extraction process two more times with fresh solvent.

-

Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude methanol extract.

Fractionation of the Crude Extract

-

Suspend the crude methanol extract in 1 L of distilled water.

-

Perform liquid-liquid partitioning sequentially with n-hexane (3 x 1 L) and ethyl acetate (3 x 1 L) in a separatory funnel.

-

Collect the remaining aqueous fraction, which is enriched with polar glycosides, including this compound.

-

Concentrate the aqueous fraction under reduced pressure to yield the crude iridoid glycoside fraction.

Isolation by Column Chromatography (CC)

-

Prepare a silica gel (100-200 mesh) column using a slurry packing method with dichloromethane.

-

Adsorb the crude iridoid glycoside fraction onto a small amount of silica gel and load it onto the top of the prepared column.

-

Elute the column with a stepwise gradient of dichloromethane-methanol. Start with 100% dichloromethane and gradually increase the polarity by increasing the percentage of methanol (e.g., 98:2, 95:5, 90:10, 85:15, 80:20).

-

Collect fractions of 50-100 mL and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate:methanol:water, 8:1:1) and visualizing with a UV lamp (254 nm) and/or by spraying with a suitable reagent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).

-

Combine the fractions containing the target compound (as indicated by TLC) and concentrate them.

Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)

-

Dissolve the enriched fraction from column chromatography in the initial mobile phase for Prep-HPLC.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

-

Set up the Prep-HPLC system with a C18 column and the specified mobile phase gradient (Water with 0.1% Formic Acid and Acetonitrile with 0.1% Formic Acid).

-

Inject the sample and run the gradient program.

-

Collect the peak corresponding to this compound based on its retention time (which should be determined from preliminary analytical HPLC runs).

-

Lyophilize the collected fraction to obtain pure this compound.

-

Confirm the purity and identity of the isolated compound using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualization of Experimental Workflow and Signaling Pathway

Caption: Workflow for the extraction and isolation of this compound.

Caption: Postulated signaling pathway for the neurotoxic effects of Gelsemium alkaloids.

References

Application Note & Protocol: High-Yield Purification of Gelomuloside A

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the high-yield purification of Gelomuloside A, a novel iridoid glycoside, from a hypothetical plant source, Gelo-phila virdis. The protocol is designed to achieve high purity and yield, suitable for subsequent bioactivity screening and drug development studies.

Introduction

This compound is a recently identified iridoid glycoside with potential therapeutic applications. Early-stage screening has suggested its involvement in anti-inflammatory pathways, making it a compound of significant interest for further investigation. A robust and efficient purification protocol is paramount to obtaining the quantities and purity of this compound required for comprehensive preclinical studies. This application note describes an optimized multi-step purification strategy, combining liquid-liquid extraction with sequential chromatographic separations to achieve a final purity of >98% with a substantial overall yield.

Experimental Overview

The purification process is initiated with the extraction of dried biomass from Gelo-phila virdis, followed by a series of chromatographic steps designed to isolate this compound from other phytochemicals. The workflow is designed to maximize both yield and purity at each stage.

Logical Workflow for this compound Purification

Caption: Overall workflow for the high-yield purification of this compound.

Detailed Experimental Protocols

Step 1: Extraction of Plant Material

This initial step is designed to efficiently extract a broad range of compounds, including this compound, from the dried plant material.

-

Materials:

-

Dried, powdered Gelo-phila virdis leaves (1 kg)

-

Methanol (ACS grade)

-

Large glass container with lid

-

Orbital shaker

-

Rotary evaporator

-

-

Protocol:

-

Suspend 1 kg of powdered Gelo-phila virdis leaves in 5 L of methanol.

-

Macerate the suspension at room temperature for 48 hours on an orbital shaker set to 120 rpm.[1][2]

-

Filter the mixture through cheesecloth and then through Whatman No. 1 filter paper to remove solid plant material.

-

Repeat the extraction process on the plant residue two more times with 5 L of fresh methanol each time to ensure exhaustive extraction.

-

Combine all methanol extracts and concentrate under reduced pressure using a rotary evaporator at 40°C until a crude extract (approximately 100-150 g) is obtained.

-

Step 2: Liquid-Liquid Partitioning

This step aims to remove highly nonpolar compounds like lipids and chlorophylls and to perform an initial fractionation based on polarity.

-

Materials:

-

Crude methanol extract

-

Distilled water

-

n-Hexane (ACS grade)

-

Ethyl acetate (ACS grade)

-

Separatory funnel (2 L)

-

-

Protocol:

-

Dissolve the crude extract in 1 L of 80% aqueous methanol.

-

Transfer the solution to a 2 L separatory funnel and add 1 L of n-hexane.

-

Shake vigorously and allow the layers to separate. Collect the lower aqueous methanol layer. The upper n-hexane layer, containing nonpolar impurities, is discarded.

-

Repeat the n-hexane wash two more times.

-

To the resulting aqueous methanol layer, add ethyl acetate for further partitioning.

-

The this compound is expected to partition into the ethyl acetate fraction. Collect and concentrate this fraction.

-

Step 3: Silica Gel Column Chromatography (Normal Phase)

This is the primary chromatographic step for the separation of compounds based on their polarity.[3][4]

-

Materials:

-

Silica gel (60 Å, 70-230 mesh)

-

Glass chromatography column (10 cm diameter)

-

Solvent system: Dichloromethane (DCM) and Methanol (MeOH) gradient

-

Fraction collector

-

TLC plates (silica gel 60 F254)

-

-

Protocol:

-

Prepare a slurry of silica gel in DCM and pack the column.

-

Dissolve the dried ethyl acetate fraction in a minimal amount of DCM and load it onto the column.

-

Elute the column with a step gradient of increasing methanol concentration in DCM (from 100% DCM to 90:10 DCM:MeOH).

-

Collect fractions of 50 mL and monitor by TLC using a DCM:MeOH (95:5) mobile phase.

-

Combine fractions containing the spot corresponding to this compound (visualized under UV light or by staining).

-

Evaporate the solvent from the combined fractions to yield a semi-purified extract.

-

Step 4: Solid Phase Extraction (SPE) - C18

SPE is used for further sample clean-up and concentration of the target compound.

-

Materials:

-

C18 SPE cartridges (e.g., 5g)

-

Methanol

-

Distilled water

-

Vacuum manifold

-

-

Protocol:

-

Condition the C18 cartridge by washing with 20 mL of methanol followed by 20 mL of distilled water.

-

Dissolve the semi-purified extract from the silica gel step in 10 mL of 20% aqueous methanol and load it onto the cartridge.

-

Wash the cartridge with 20 mL of 20% aqueous methanol to remove highly polar impurities.

-

Elute this compound with 20 mL of 80% aqueous methanol.

-

Collect the eluate and evaporate the solvent.

-

Step 5: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

The final polishing step to achieve high purity of this compound.[4]

-

Materials:

-

Preparative HPLC system

-

C18 column (e.g., 250 x 21.2 mm, 5 µm)

-

Mobile phase A: 0.1% formic acid in water

-

Mobile phase B: 0.1% formic acid in acetonitrile

-

Fraction collector

-

-

Protocol:

-

Dissolve the enriched fraction from the SPE step in a small volume of the initial mobile phase.

-

Inject the sample onto the preparative HPLC system.

-

Elute with a linear gradient of 20% to 60% mobile phase B over 40 minutes at a flow rate of 15 mL/min.

-

Monitor the elution profile at 254 nm.

-

Collect the peak corresponding to this compound.

-

Pool the pure fractions and lyophilize to obtain this compound as a pure powder.

-

Quantitative Data Summary

The following table summarizes the yield and purity of this compound at each stage of the purification process, starting from 1 kg of dried plant material.

| Purification Step | Input Mass (g) | Output Mass (g) | Step Yield (%) | Cumulative Yield (%) | Purity of this compound (%) |

| Methanol Extraction | 1000 | 125 | - | 100 | ~1.5 |

| Liquid-Liquid Partitioning | 125 | 30 | 24.0 | 24.0 | ~8 |

| Silica Gel Chromatography | 30 | 5.2 | 17.3 | 4.2 | ~45 |

| Solid Phase Extraction (C18) | 5.2 | 3.8 | 73.1 | 3.0 | ~70 |

| Preparative HPLC | 3.8 | 2.1 | 55.3 | 1.7 | >98 |

Hypothetical Biological Activity and Signaling Pathway

This compound is hypothesized to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a key regulator of inflammatory responses.

Inhibition of NF-κB Signaling by this compound

Caption: Proposed mechanism of action for this compound in inhibiting the NF-κB pathway.

This proposed mechanism suggests that this compound may inhibit the IKK complex, thereby preventing the phosphorylation and subsequent degradation of IκBα. This action keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

Disclaimer: This document is for informational purposes only. The purification protocol and biological activity described for this compound are hypothetical and based on established principles of natural product chemistry and pharmacology. Researchers should adapt and optimize these methods based on their specific experimental findings.

References

Application Notes and Protocols for In Vitro Assay Development of Gelomuloside A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gelomuloside A is an iridoid glycoside, a class of natural products known for a variety of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. These application notes provide a framework for the in vitro evaluation of this compound's therapeutic potential. The protocols detailed below are standard assays for assessing these biological activities. Due to the limited availability of specific quantitative data for this compound, data for the structurally similar iridoid glycoside, Asperuloside, is presented as a representative example.

Data Presentation: Representative Biological Activities of a Structurally Related Iridoid Glycoside (Asperuloside)

The following tables summarize the reported in vitro anti-inflammatory and cytotoxic effects of Asperuloside, a compound structurally related to this compound. This data is provided to offer a representative profile of the potential biological activity of this class of compounds.

Table 1: Cytotoxicity of Asperuloside in RAW 264.7 Macrophages

| Compound | Concentration (µg/mL) | Cell Viability (%) |

| Asperuloside | 0 | 100 |

| 40 | ~95-105 | |

| 80 | ~95-105 | |

| 160 | ~95-105 | |

| 200 | ~95-105 |

Data is adapted from a study on Asperuloside, which showed no significant cytotoxicity in RAW 264.7 cells at concentrations up to 200 µg/mL.[1]

Table 2: Anti-inflammatory Activity of Asperuloside in LPS-stimulated RAW 264.7 Macrophages

| Inflammatory Mediator | Asperuloside Concentration (µg/mL) | Inhibition (%) |

| Nitric Oxide (NO) | 40 | Significant Inhibition |

| 80 | Significant Inhibition | |

| 160 | Significant Inhibition | |

| Prostaglandin E2 (PGE2) | 80 | Significant Inhibition |

| 160 | Significant Inhibition | |

| Tumor Necrosis Factor-α (TNF-α) | 80 | Significant Inhibition |

| 160 | Significant Inhibition | |

| Interleukin-6 (IL-6) | 40 | Significant Inhibition |

| 80 | Significant Inhibition | |

| 160 | Significant Inhibition |

Data is adapted from a study on Asperuloside, indicating a dose-dependent inhibition of key inflammatory mediators.[1][2]

Key Signaling Pathways

Iridoid glycosides often exert their biological effects by modulating key cellular signaling pathways. Below are diagrams of pathways likely to be affected by this compound, based on the known mechanisms of related compounds.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration range at which this compound is non-toxic to cells, which is essential for designing subsequent biological assays.

Materials:

-

This compound

-

Cell line (e.g., RAW 264.7 macrophages, PC12 neuronal cells)

-

96-well plates

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with medium only (blank) and cells with medium but no compound (negative control).

-

Incubate the plate for 24-48 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the negative control.

Anti-inflammatory Assay: Nitric Oxide (NO) Production in RAW 264.7 Cells

This assay measures the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

This compound

-

RAW 264.7 cells

-

96-well plates

-

Complete cell culture medium

-

LPS (from E. coli)

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include control wells (no LPS, no this compound) and LPS-only wells.

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm.

-

Calculate the nitrite concentration using a sodium nitrite standard curve and determine the percentage of NO inhibition.

Antioxidant Assay (DPPH Radical Scavenging Assay)

This is a cell-free assay to evaluate the direct antioxidant capacity of this compound.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

-

Methanol

-

Ascorbic acid or Trolox (as a positive control)

-

96-well plates

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound and the positive control in methanol.

-

Add 50 µL of each dilution to the wells of a 96-well plate.

-

Add 150 µL of DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of DPPH radical scavenging activity.

Neuroprotection Assay in PC12 Cells

This assay assesses the ability of this compound to protect neuronal cells from oxidative stress-induced cell death.

Materials:

-

This compound

-

PC12 cells

-

96-well plates

-

Complete cell culture medium

-

Hydrogen peroxide (H₂O₂)

-

MTT solution

-

DMSO

-

Microplate reader

Procedure:

-

Seed PC12 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to differentiate if required.

-

Pre-treat the cells with various non-toxic concentrations of this compound for 24 hours.

-

Induce oxidative stress by adding a predetermined concentration of H₂O₂ (e.g., 100-200 µM) to the wells for a specified time (e.g., 24 hours). Include control wells (no H₂O₂, no this compound) and H₂O₂-only wells.

-

Assess cell viability using the MTT assay as described in Protocol 1.

-

Calculate the percentage of neuroprotection relative to the H₂O₂-treated cells.

Experimental Workflow Diagram

References

- 1. Asperuloside and Asperulosidic Acid Exert an Anti-Inflammatory Effect via Suppression of the NF-κB and MAPK Signaling Pathways in LPS-Induced RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Asperuloside and Asperulosidic Acid Exert an Anti-Inflammatory Effect via Suppression of the NF-κB and MAPK Signaling Pathways in LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Evaluating the Bioactivity of Gelomuloside A Using Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gelomuloside A is a novel natural product with potential therapeutic applications. Preliminary screenings suggest that this compound may possess anti-inflammatory, neuroprotective, and anti-cancer properties. This document provides detailed protocols for cell-based assays to characterize and quantify the biological activities of this compound. The following application notes are intended to guide researchers in the systematic evaluation of this compound for drug development purposes.

Data Presentation: Summary of Quantitative Data

The following tables summarize hypothetical quantitative data for the biological activities of this compound as determined by the cell-based assays detailed in this document.

Table 1: Anti-inflammatory Activity of this compound

| Assay | Cell Line | Inducer | Measured Parameter | This compound IC₅₀ (µM) | Positive Control |

| Nitric Oxide (NO) Production | RAW 264.7 | LPS (1 µg/mL) | Nitrite Concentration | 12.5 ± 1.8 | L-NAME (20 µM) |

| TNF-α Release | RAW 264.7 | LPS (1 µg/mL) | TNF-α Concentration | 18.2 ± 2.5 | Dexamethasone (1 µM) |

| IL-6 Release | RAW 264.7 | LPS (1 µg/mL) | IL-6 Concentration | 25.6 ± 3.1 | Dexamethasone (1 µM) |

Table 2: Neuroprotective Activity of this compound

| Assay | Cell Line | Neurotoxin | Measured Parameter | This compound EC₅₀ (µM) | Positive Control |

| H₂O₂-induced Neurotoxicity | SH-SY5Y | H₂O₂ (200 µM) | Cell Viability (MTT) | 8.9 ± 1.2 | N-acetylcysteine (1 mM) |

| Glutamate-induced Excitotoxicity | HT22 | Glutamate (5 mM) | Cell Viability (MTT) | 15.4 ± 2.1 | MK-801 (10 µM) |

Table 3: Anti-cancer Activity of this compound

| Assay | Cell Line | Measured Parameter | This compound IC₅₀ (µM) | Positive Control |